4-bromo-7-fluoro-2,3-dihydro-1H-isoindole
Description
Structure
3D Structure
Properties
CAS No. |
1427360-19-7 |
|---|---|
Molecular Formula |
C8H7BrFN |
Molecular Weight |
216.05 g/mol |
IUPAC Name |
4-bromo-7-fluoro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H7BrFN/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4H2 |
InChI Key |
VZEXNWSDKWPYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2CN1)Br)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Application of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques
No specific ¹H, ¹³C, or ¹⁹F NMR data for 4-bromo-7-fluoro-2,3-dihydro-1H-isoindole has been found in the surveyed literature. Consequently, a detailed analysis of chemical shifts, coupling constants, and correlations from 2D NMR experiments (COSY, HSQC, HMBC, NOESY) cannot be provided.
Conformational Analysis via NMR Spectroscopy
Without experimental NOESY or other relevant NMR data, a discussion on the conformational preferences of the dihydroisoindole ring system in this specific molecule would be purely speculative and cannot be substantiated.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS)
Specific mass spectrometry data, including the exact mass and characteristic fragmentation patterns for this compound, are not available. Such data would be critical for confirming its molecular weight and elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental IR spectrum for this compound, which would reveal the characteristic vibrational frequencies of its functional groups, has not been reported.
X-ray Crystallography for Solid-State Structural Determination
There are no published single-crystal X-ray diffraction studies for this compound. This information would be necessary to definitively determine its solid-state conformation and intermolecular interactions.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC, LC-MS)
Details regarding the chromatographic behavior of this compound, such as retention times in HPLC or Rf values in TLC, and its analysis by LC-MS, are not documented in available scientific resources.
Chemical Transformations and Reactivity of 4 Bromo 7 Fluoro 2,3 Dihydro 1h Isoindole
Reactivity of the Bromine Substituent
The bromine atom at the 4-position of the isoindole ring is the most reactive site for substitution and coupling reactions, a common feature for aryl bromides in organic synthesis.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution of the bromine atom in 4-bromo-7-fluoro-2,3-dihydro-1H-isoindole is not extensively documented in the scientific literature, general principles of nucleophilic aromatic substitution (SNAr) suggest that such reactions would require strong nucleophiles and potentially harsh reaction conditions. The presence of the electron-withdrawing fluorine atom ortho to the bromine may slightly activate the ring for nucleophilic attack, but typically, palladium-catalyzed cross-coupling reactions are the preferred method for functionalizing such positions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modifying the isoindole scaffold.
A notable example of a cross-coupling reaction has been reported for the N-substituted derivative, 2-benzyl-4-bromo-7-fluoro-2,3-dihydro-1H-isoindole. In a patent describing the synthesis of pyridazinones as PARP7 inhibitors, this compound was subjected to a coupling reaction. google.com The reaction was carried out using a palladium catalyst, specifically bis(allyl)palladium(II) chloride, in the presence of a phosphine (B1218219) ligand (RockPhos) and cesium carbonate as the base in toluene (B28343) at 80°C. google.com While the specific coupling partner was not explicitly detailed in the provided excerpt, this example demonstrates the feasibility of utilizing the bromo group for palladium-catalyzed transformations.
Table 1: Exemplary Cross-Coupling Reaction of a this compound Derivative
| Reactant | Catalyst | Ligand | Base | Solvent | Temperature | Reference |
| 2-benzyl-4-bromo-7-fluoro-2,3-dihydro-1H-isoindole | Pd2(allyl)2Cl2 | RockPhos | Cs2CO3 | Toluene | 80°C | google.com |
Reactivity of the Fluorine Substituent
The fluorine atom at the 7-position influences the electronic properties of the aromatic ring and is generally more stable than the bromine substituent.
Specific Reactions Involving Aryl Fluorides
Specific reactions to displace the fluorine atom in this compound have not been reported in the available literature. Such transformations would likely require specialized and highly reactive reagents, such as organometallic compounds under harsh conditions, and are not common synthetic strategies.
Transformations at the Nitrogen Atom
The secondary amine of the isoindole ring is a key site for functionalization, allowing for the introduction of various substituents that can modulate the compound's physical and biological properties.
The synthesis of N-substituted derivatives of this compound has been described. For instance, a patent details the synthesis of 2-benzyl-4-bromo-7-fluoro-2,3-dihydro-1H-isoindole. google.comgoogle.com This transformation involves the reaction of 1-bromo-2,3-bis(bromomethyl)-4-fluorobenzene (B8387933) with benzylamine (B48309) (phenylmethanamine) in the presence of potassium bicarbonate in acetonitrile (B52724) at 75°C. google.comgoogle.com This reaction proceeds via a double nucleophilic substitution by the amine on the benzylic bromides, leading to the formation of the isoindole ring system.
Table 2: Synthesis of an N-Substituted this compound
| Starting Material | Reagent | Base | Solvent | Temperature | Product | Reference |
| 1-bromo-2,3-bis(bromomethyl)-4-fluorobenzene | Phenylmethanamine | KHCO3 | Acetonitrile | 75°C | 2-benzyl-4-bromo-7-fluoro-2,3-dihydro-1H-isoindole | google.comgoogle.com |
While this example illustrates the formation of an N-substituted derivative from a precursor rather than from the parent isoindole, it is expected that the nitrogen atom of this compound would readily undergo standard N-alkylation and N-acylation reactions. These transformations would typically involve reacting the parent isoindole with an appropriate alkyl halide or acylating agent in the presence of a base.
N-Alkylation and N-Acylation Reactions
The nitrogen atom in the 2,3-dihydro-1H-isoindole ring is a secondary amine, making it nucleophilic and readily susceptible to reactions with electrophiles such as alkyl halides and acylating agents. These reactions are fundamental for the synthesis of a wide array of N-substituted derivatives.
The general scheme for N-alkylation involves the reaction of the dihydroisoindole with an alkyl halide (R-X) in the presence of a base to neutralize the hydrogen halide formed. Similarly, N-acylation can be achieved using acyl chlorides (RCOCl) or anhydrides ((RCO)₂O), often in the presence of a base to scavenge the acid byproduct.
For instance, in the synthesis of novel N-substituted 1H-isoindole-1,3(2H)-dione derivatives, the nitrogen of a phthalimide (B116566), a related structure, is alkylated with various intermediates. nih.gov This highlights the general reactivity of the nitrogen atom in such heterocyclic systems. The presence of an acidic proton on the nitrogen at the 2-position of the imide allows for aminomethylation reactions, a variant of N-alkylation. nih.gov
Formation of N-Substituted Dihydroisoindole Derivatives
The N-alkylation and N-acylation reactions are pivotal in generating a diverse range of N-substituted 2,3-dihydro-1H-isoindole derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the isoindoline (B1297411) core in biologically active molecules. mdpi.com For example, modifications at the nitrogen atom are crucial in the development of analogs of thalidomide, such as lenalidomide (B1683929) and pomalidomide, which feature a substituted isoindoline-1,3-dione moiety. mdpi.com
Table 1: Representative N-Substitution Reactions on the Isoindoline Core
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| Phthalimide | Chloroacetyl-4-phenylpiperazine | N-Alkylated Phthalimide | nih.gov |
| Phthalimide | Formaldehyde, N-arylpiperazines | N-Aminomethylated Phthalimide | nih.gov |
Reactions Involving the Dihydroisoindole Ring System
Oxidation and Reduction Pathways
The 2,3-dihydro-1H-isoindole ring system can undergo both oxidation and reduction, leading to different classes of compounds. Oxidation can lead to the formation of the corresponding aromatic isoindole or further to phthalimide derivatives.
Conversely, reduction of the aromatic portion of the dihydroisoindole ring system can occur under specific conditions. For example, substituted 1,3-dihydro-2H-isoindoles have been shown to undergo palladium-catalyzed formate (B1220265) reduction to yield 4,5,6,7-tetrahydro-2H-isoindoles. It is important to note that the success of this reduction can be influenced by the nature of the substituents on the aromatic ring.
In related systems, 2,3-dihydroindoles, which are isomers of 2,3-dihydroisoindoles, are often prepared by the reduction of the corresponding indole (B1671886) or 2-oxindole precursors using various reducing agents, including boron hydrides. mdpi.com
Rearrangement Reactions
Rearrangement reactions in the context of 2,3-dihydro-1H-isoindoles are not commonly reported. However, as with many carbocation-mediated reactions, rearrangements are a theoretical possibility under certain acidic conditions. masterorganicchemistry.com These types of reactions, such as the Wagner-Meerwein rearrangement, typically involve the migration of an alkyl or aryl group to a neighboring electron-deficient center. berhamporegirlscollege.ac.in The stability of the resulting carbocation is a key driving force for such transformations. berhamporegirlscollege.ac.in Without specific experimental data for this compound, any discussion on rearrangement reactions remains speculative.
Cycloaddition Reactions (e.g., Diels-Alder reactions for isoindoles)
The 2,3-dihydro-1H-isoindole ring, being non-aromatic in the heterocyclic portion, does not directly participate as a diene in Diels-Alder reactions. However, its fully aromatic counterpart, isoindole, is a reactive diene in [4+2] cycloaddition reactions. rsc.org The synthesis of isoindole itself can be achieved through a retro-Diels-Alder reaction. rsc.org
Should the this compound be oxidized to the corresponding isoindole, it would be expected to undergo Diels-Alder reactions with various dienophiles. These reactions are a powerful tool for the construction of complex polycyclic systems. beilstein-journals.org For instance, isoindoles can react with maleimides in a diastereoselective manner. beilstein-journals.org The reactivity in these cycloadditions is influenced by the electronic nature of both the isoindole and the dienophile. youtube.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-dihydro-1H-isoindole |
| Isoindoline |
| Phthalimide |
| Chloroacetyl-4-phenylpiperazine |
| N-arylpiperazines |
| Thalidomide |
| Lenalidomide |
| Pomalidomide |
| 1,3-dihydro-2H-isoindoles |
| 4,5,6,7-tetrahydro-2H-isoindoles |
| 2,3-dihydroindoles |
| Indole |
| 2-oxindole |
| Isoindole |
Derivatization Strategies and Analogue Synthesis
Synthesis of Substituted Isoindolinones and Isoindolones from 4-Bromo-7-fluoro-2,3-dihydro-1H-isoindole Precursors
The conversion of this compound into substituted isoindolinones and isoindolones represents a valuable synthetic transformation, leading to compounds with potential biological activity. mdpi.comnih.gov Isoindolinones, which are oxidized derivatives of the isoindoline (B1297411) core, can be accessed through various synthetic routes.
One common approach involves the N-acylation of the isoindoline nitrogen followed by an intramolecular cyclization. For instance, reaction with a suitable acyl chloride or anhydride (B1165640) would yield an N-acyl-4-bromo-7-fluoro-2,3-dihydro-1H-isoindole. Subsequent intramolecular cyclization, potentially facilitated by a Lewis acid or other activating agent, could lead to the formation of a tricyclic isoindolinone derivative.
Alternatively, direct oxidation of the isoindoline ring can be employed. However, careful selection of the oxidant is crucial to avoid unwanted side reactions, such as oxidation of the aromatic ring or cleavage of the C-Br bond.
The synthesis of N-substituted isoindolinones can also be achieved through reductive C-N coupling and intramolecular amidation of a corresponding 2-carboxybenzaldehyde (B143210) derivative with an appropriate amine. organic-chemistry.org While this method starts from a different precursor, it highlights a general strategy for forming the isoindolinone core that could be adapted for the 4-bromo-7-fluoro substitution pattern.
The following table summarizes potential synthetic strategies for isoindolinone and isoindolone formation:
| Target Derivative | General Strategy | Key Reagents and Conditions | Potential Outcome |
| N-Substituted Isoindolinones | Reductive C-N coupling and intramolecular amidation of a 2-carboxybenzaldehyde derivative with an amine. organic-chemistry.org | Pt nanowires, H₂ (1 bar) | High yields of various N-substituted isoindolinones. |
| Functionalized Isoindolinones | Copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides. | Copper catalyst | Access to diverse functionalized isoindolinones without pre-halogenated substrates. |
| Benzolactams (Isoindolinones) | Palladium-catalyzed C-H carbonylation of primary benzylamines. nih.gov | Pd catalyst, CO gas or surrogate | Concise synthesis of the isoindolinone scaffold. |
| Hydroxylactams and Lactams | Electrochemical reduction of cyclic imides. organic-chemistry.org | Undivided cell with carbon electrodes | Controllable synthesis of hydroxylactams and lactams. |
Generation of Fused Heterocyclic Systems Incorporating the Isoindole Moiety
The this compound scaffold serves as a valuable building block for the construction of more complex, fused heterocyclic systems. These larger ring systems are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents.
One powerful method for constructing fused systems is the Pictet-Spengler type reaction. clockss.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of the this compound, derivatization of the nitrogen with a suitable side chain containing an electrophilic carbon could initiate an intramolecular cyclization onto the aromatic ring, leading to a new fused ring. The electronic nature of the bromo and fluoro substituents would influence the regioselectivity of this cyclization.
Another approach involves the use of the isoindole as a nucleophile in reactions with bifunctional electrophiles. For example, reaction with a molecule containing both an acyl chloride and a leaving group on an adjacent carbon could lead to the formation of a fused pyridinone or pyrazinone ring system.
Furthermore, the bromine atom can be utilized in palladium-catalyzed reactions to construct fused rings. For instance, a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization, could yield a fused system. Similarly, a Heck reaction with an appropriately substituted alkene could also lead to the formation of a new carbocyclic or heterocyclic ring fused to the isoindole core.
Recent advancements have also highlighted the synthesis of isoindolo[2,1-a]quinolines from isoindoline precursors, demonstrating the feasibility of constructing complex tetracyclic frameworks. nih.gov
| Fused System | Synthetic Strategy | Key Intermediates/Reactions |
| Isoindolo[2,1-a]quinolines | Intramolecular cyclization of N-aryl-phthalimides. nih.gov | N-acyliminium ion intermediates, Friedel-Crafts reaction. |
| Polycyclic Isoindolines | Pictet-Spengler-type cyclization. clockss.orgresearchgate.net | In situ generated nucleophilic isoindoles protonated to electrophilic isoindoliums. |
| Indolizines | Palladium-catalyzed multicomponent synthesis. nih.gov | Carbonylative formation of a mesoionic pyridine-based 1,3-dipole followed by cycloaddition. |
| Thiazolo[3,2-a]indoles | Base-mediated intramolecular hydroamination. researchgate.net | 2-(prop-2-ynylthio)-1H-indole intermediates. |
Development of Libraries of Halogenated Dihydroisoindole Analogs
The creation of libraries of halogenated dihydroisoindole analogs is a crucial step in structure-activity relationship (SAR) studies for drug discovery. The this compound is an excellent starting point for generating such libraries due to the differential reactivity of the two halogen atoms.
The bromine atom at the 4-position is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position. For example, Suzuki coupling with boronic acids can introduce aryl or heteroaryl groups. Sonogashira coupling with terminal alkynes can install alkynyl moieties, which can be further functionalized. Buchwald-Hartwig amination can be used to introduce a range of nitrogen-containing substituents. A novel approach for the selective preparation of 4-bromoindoles has been developed via Pd(OAc)₂/rac-BINAP catalytic reactions, which could be applicable here. nih.gov
A halo-divergent strategy, as demonstrated in the synthesis of halogenated pyran analogues, could also be envisioned for creating a library of dihalogenated isoindoles where the fluorine is replaced by other halogens. beilstein-journals.org
| Reaction Type | Target Position | Reagents and Conditions | Introduced Substituents |
| Suzuki Coupling | C-4 (Br) | Pd catalyst, boronic acids/esters, base | Aryl, heteroaryl groups |
| Sonogashira Coupling | C-4 (Br) | Pd/Cu catalysts, terminal alkynes | Alkynyl groups |
| Buchwald-Hartwig Amination | C-4 (Br) | Pd catalyst, amines, base | Primary/secondary amines |
| Nucleophilic Aromatic Substitution | C-7 (F) | Strong nucleophiles (e.g., alkoxides, thiolates), polar aprotic solvent, heat | Alkoxy, thioether, amino groups |
Strategic Incorporation into Complex Molecular Architectures
The derivatization strategies discussed above enable the strategic incorporation of the this compound moiety into larger and more complex molecular architectures. This is particularly relevant for the synthesis of novel pharmaceutical agents and functional materials.
The secondary amine of the isoindole provides a convenient handle for attachment to other molecular fragments. For example, it can be acylated with a complex carboxylic acid, alkylated with a functionalized alkyl halide, or used in a reductive amination reaction with an aldehyde or ketone present on another molecule.
The bromine atom serves as a versatile anchor point for building out molecular complexity. Through palladium-catalyzed cross-coupling reactions, large and intricate substituents can be appended to the isoindole core. This is a powerful strategy for late-stage functionalization in the synthesis of complex molecules.
The fluorine atom, in addition to its potential for substitution, can also engage in non-covalent interactions such as hydrogen bonding and halogen bonding, which can be important for molecular recognition and self-assembly processes in larger supramolecular structures. The incorporation of fluorine can significantly influence the physicochemical properties of a molecule, including its lipophilicity and metabolic stability. ucla.edu
The synthesis of isoindolo[2,1-a]quinolines from 2-(2-acetylphenyl)isoindoline-1,3-dione demonstrates how the isoindoline structure can be a key component in the assembly of intricate polycyclic systems. nih.gov
By combining these derivatization strategies, the this compound unit can be strategically integrated as a key structural element in a wide array of complex molecules with tailored properties and functions.
Computational and Theoretical Investigations of 4 Bromo 7 Fluoro 2,3 Dihydro 1h Isoindole
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Electronic Structure and Molecular Orbitals: For 4-bromo-7-fluoro-2,3-dihydro-1H-isoindole, DFT calculations would map its molecular electrostatic potential (MESP), revealing regions of positive and negative charge. This map is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Illustrative Data from DFT Calculations: The following table illustrates the type of data that would be generated from a DFT analysis. Note: These values are hypothetical examples for illustrative purposes.
| Property | Description | Illustrative Calculated Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | -1.2 eV |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical stability. | 5.3 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2.1 Debye |
| MESP Minimum (Vmin) | Region of most negative electrostatic potential, often near heteroatoms. | -45 kcal/mol |
| MESP Maximum (Vmax) | Region of most positive electrostatic potential, often near acidic protons. | +30 kcal/mol |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This method is invaluable for exploring conformational landscapes and non-covalent interactions.
Intermolecular Interactions: MD simulations are also used to study how this compound interacts with its environment. nih.gov In a solvent, simulations can reveal the structure of the solvation shell. In the context of crystal engineering or materials science, MD can predict how molecules pack together in a solid state, driven by intermolecular forces like hydrogen bonds (involving the N-H group), dipole-dipole interactions, and halogen bonds. researchgate.netmdpi.com The bromine atom, in particular, can act as a halogen bond donor, an interaction that is increasingly recognized as a powerful tool in designing molecular architectures. mdpi.com
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, which is essential for structure verification and interpretation of experimental results.
NMR Chemical Shifts: Calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) is a common application of quantum chemistry. nih.gov These calculations provide a predicted spectrum that can be compared with experimental data to confirm the molecular structure. For this compound, predicting the ¹⁹F NMR chemical shift is particularly valuable. The chemical shift of fluorine is highly sensitive to its local electronic environment, making it an excellent probe for molecular structure and interactions. acs.orgnih.govacs.org Computational methods have been developed and refined to provide reliable predictions for the ¹⁹F shifts of fluorinated aromatic compounds. nih.gov
IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific bond stretching, bending, or wagging motion responsible for the absorption. This helps in assigning the peaks in an experimental IR spectrum to specific functional groups, such as the N-H stretch, C-F stretch, or aromatic C-H bends.
Illustrative Table of Predicted Spectroscopic Data: This table shows the kind of information generated by spectroscopic prediction software. Note: The chemical shift values are hypothetical examples.
| Nucleus / Vibration | Predicted Value (Illustrative) | Description |
| ¹H NMR | δ 7.1 ppm | Chemical shift for an aromatic proton. |
| ¹³C NMR | δ 125 ppm | Chemical shift for an aromatic carbon. |
| ¹⁹F NMR | δ -115 ppm | Chemical shift for the fluorine atom. |
| IR Frequency | 3400 cm⁻¹ | N-H stretching vibration. |
| IR Frequency | 1150 cm⁻¹ | C-F stretching vibration. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the entire reaction coordinate.
For this compound, this approach could be used to study various potential transformations. For example, in reactions like N-alkylation or N-acylation, modeling could determine the activation energy and predict whether the reaction is favorable. It could also be used to understand the mechanism of metal-catalyzed cross-coupling reactions at the bromine-substituted position, a common strategy for elaborating heterocyclic structures. Studies on the synthesis of related indole (B1671886) and isoindole systems often rely on computational analysis to explain observed regioselectivity or to propose the most plausible reaction pathway, such as those involving cycloadditions or sigmatropic rearrangements. nih.govnih.govyoutube.com By modeling the transition states, researchers can understand why one product is formed over another.
Prediction of Thermodynamic and Kinetic Parameters for Reactions
Beyond reaction mechanisms, computational chemistry can quantify the thermodynamic and kinetic parameters that govern a chemical process.
Thermodynamic Parameters: Thermodynamics deals with the relative stability of reactants and products. Computational methods can calculate key thermodynamic quantities such as the standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy of formation (ΔG°f). journalspub.inforesearchgate.net The change in Gibbs free energy (ΔG) for a reaction indicates its spontaneity. Benson's group additivity method, extended and refined through computational data, provides a framework for estimating these properties for a wide range of organic compounds, including halogenated molecules. semanticscholar.orgnist.gov
Kinetic Parameters: Kinetics is concerned with the rate of a reaction. The primary kinetic parameter derived from computational studies is the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to proceed. This is determined by calculating the energy of the transition state relative to the reactants. A high activation energy implies a slow reaction, while a low activation energy suggests a fast reaction. These predictions are vital for optimizing reaction conditions, such as temperature and catalyst choice.
Illustrative Table of Predicted Reaction Parameters: The following table demonstrates the type of thermodynamic and kinetic data that could be calculated for a hypothetical reaction, such as the N-methylation of the title compound. Note: Values are illustrative.
| Parameter | Description | Illustrative Calculated Value |
| Enthalpy of Reaction (ΔHrxn) | The net energy change (heat) of a reaction. | -15 kcal/mol |
| Gibbs Free Energy of Reaction (ΔGrxn) | The net energy change, accounting for entropy; indicates spontaneity. | -12 kcal/mol |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | +20 kcal/mol |
| Rate Constant (k) at 298 K | A measure of the reaction speed, derived from transition state theory. | 1.5 x 10⁻³ s⁻¹ |
Exploration of Biological and Pharmacological Relevance of Halogenated Dihydroisoindoles
Structure-Activity Relationship (SAR) Studies of Halogenated Isoindole Scaffolds
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For halogenated isoindole scaffolds, SAR studies have revealed that the nature, position, and number of halogen substituents significantly influence their pharmacological effects.
The introduction of halogens to the isoindole ring can modulate several key properties of the molecule, including its lipophilicity, electronic character, and metabolic stability. Data from SAR analyses on isoindole-1,3(2H)-dione derivatives have shown that halogenation generally enhances antimicrobial, antileishmanial, and anticancer activities. researchgate.net It has been observed that tetra-brominated derivatives are more effective than their tetra-chlorinated counterparts, suggesting that the type of halogen is a critical determinant of activity. researchgate.net
Furthermore, the position of the halogen substituent can be vital. For instance, in some series of biologically active molecules, the presence of a halogen at a specific position is a key factor for potency. Studies on other heterocyclic frameworks have demonstrated that substitution at certain positions can be either beneficial or detrimental to the desired biological activity.
In the case of 4-bromo-7-fluoro-2,3-dihydro-1H-isoindole, the presence of both a bromine and a fluorine atom at opposite ends of the aromatic ring presents a unique electronic and steric profile. The interplay between the electron-withdrawing effects of both halogens and the larger size of the bromine atom compared to fluorine would be a key area of investigation in any future SAR studies.
Ligand Design Principles Incorporating Halogenated Dihydroisoindoles
The design of ligands that can effectively bind to biological targets is a cornerstone of drug discovery. Halogenated dihydroisoindoles are incorporated into ligand design based on several key principles. The inclusion of halogen atoms can lead to enhanced binding affinity through a phenomenon known as halogen bonding.
Moreover, halogenation can improve the pharmacokinetic properties of a molecule. For example, the introduction of fluorine is a common strategy to enhance metabolic stability and membrane permeability. The lipophilicity of a compound, which is its ability to dissolve in fats and lipids, is also affected by halogenation, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
In Vitro Biological Activity Profiling in Cellular and Enzymatic Assays
Antimycobacterial Activity: Derivatives of isoindole have been investigated for their potential to combat Mycobacterium tuberculosis. For example, certain isoindole-based compounds have shown promising results in this area.
Antiviral Activity: Halogenated compounds, including those with an isoindole core, have been reported to exhibit antiviral properties. Research has shown activity against a range of viruses, with proposed mechanisms including the inhibition of viral RNA and interaction with viral proteins.
Anti-inflammatory Activity: Isoindole derivatives have been designed and synthesized as anti-inflammatory agents. Some of these compounds have shown the ability to modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes.
Anticancer Activity: The anticancer potential of isoindole derivatives is an active area of research. researchgate.net Studies on isoindole-1,3(2H)-dione derivatives have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. researchgate.net The presence of halogens often correlates with increased anticancer activity. researchgate.net
The following table summarizes the in vitro biological activities of some representative isoindole derivatives:
| Compound Class | Biological Activity | Assay Type | Key Findings |
| Isoindole-1,3(2H)-dione derivatives | Anticancer | Cellular (Caco-2, HCT-116) | Halogenated derivatives showed good antiproliferative activity. researchgate.net |
| Isoindole-1,3(2H)-dione derivatives | Antileishmanial | Cellular (Leishmania tropica) | Halogenated compounds were highly effective, with some being more potent than the standard drug. researchgate.net |
| Isoindole-1,3(2H)-dione derivatives | Antimicrobial | Well diffusion (Gram +/-) | Halogenation increased antimicrobial activity. researchgate.net |
Mechanistic Investigations of Biological Effects
Understanding the mechanism of action is a critical step in the development of new therapeutic agents. For halogenated isoindoles, mechanistic studies have pointed towards several modes of action, including enzyme inhibition and receptor modulation.
Enzyme Inhibition: A common mechanism for the biological activity of isoindole derivatives is the inhibition of specific enzymes. For example, some anti-inflammatory isoindoles have been shown to inhibit COX-1 and/or COX-2 enzymes. In the context of anticancer activity, the induction of apoptosis (programmed cell death) and cell cycle arrest have been observed in cancer cells treated with isoindole-1,3(2H)-dione derivatives. researchgate.net
Receptor Modulation: While less commonly reported for this specific class, interaction with cellular receptors is another potential mechanism. The ability of a molecule to bind to a receptor can trigger or block a cellular signaling pathway, leading to a physiological response.
For this compound, its potential mechanisms of action would likely involve interactions with enzymes or receptors where the halogen atoms play a key role in binding and orientation within the active site.
Development as Probes for Biological Systems
Beyond their therapeutic potential, specifically designed molecules can be used as probes to study biological systems. The isoindole scaffold has been considered for such applications. For instance, certain isoindole derivatives have been investigated as potential diagnostic probes for Alzheimer's disease by targeting Aβ fibrils.
The unique spectroscopic properties that can be conferred by a halogenated aromatic system could potentially be exploited in the development of fluorescent or other types of probes. The bromine and fluorine atoms in this compound could also serve as useful labels for techniques like X-ray crystallography to map the binding site of a target protein.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Methodologies
Exploration into one-pot syntheses or flow chemistry processes could offer significant advantages in terms of scalability, safety, and reproducibility. Furthermore, the development of catalytic methods, for instance, using transition metal catalysts for the key cyclization step, could provide milder reaction conditions and higher yields. Research into alternative starting materials that are more readily available or derived from renewable resources would also be a valuable pursuit.
A key reaction in the current synthesis involves the formation of the dihydroisoindole ring system. Future work could explore enzymatic or chemo-enzymatic approaches to construct this heterocyclic core, potentially offering high stereoselectivity, which is crucial for many pharmaceutical applications.
Table 1: Comparison of Current and Potential Future Synthetic Approaches
| Feature | Current Synthetic Route | Potential Future Methodologies |
| Starting Materials | 1-bromo-2,3-bis(bromomethyl)-4-fluorobenzene (B8387933) | Renewable feedstocks, alternative precursors |
| Key Steps | Cyclization with an amine | Catalytic cyclization, one-pot reactions, flow chemistry |
| Reagents | Stoichiometric reagents | Catalytic systems, enzymatic transformations |
| Sustainability | Moderate | High (reduced waste, milder conditions) |
| Scalability | Batch processing | Continuous flow processing |
Application in Materials Science and Organic Electronics
The dihydroisoindole scaffold is a component of various functional materials, and by extension, 4-bromo-7-fluoro-2,3-dihydro-1H-isoindole presents an intriguing building block for novel materials. The presence of bromine and fluorine atoms can significantly influence the electronic properties, solubility, and solid-state packing of resulting materials.
One promising area is the development of organic light-emitting diodes (OLEDs). The dihydroisoindole core can be incorporated into larger conjugated systems to tune the emission color and improve the efficiency and stability of the device. The bromo and fluoro substituents offer handles for further functionalization to fine-tune these properties.
Furthermore, the dihydroisoindole moiety is a known precursor in the synthesis of extended porphyrins. worldscientific.comworldscientific.com These macrocyclic compounds have applications in photodynamic therapy, sensing, and as components in molecular wires. The specific substitution pattern of this compound could lead to porphyrins with unique photophysical properties. Research in this area would involve synthesizing novel porphyrins from this precursor and characterizing their absorption and emission spectra, as well as their performance in various material applications. rsc.org
Advanced Catalysis Utilizing Dihydroisoindole Ligands
The nitrogen atom in the dihydroisoindole ring makes it a potential ligand for coordinating with metal centers. The development of chiral dihydroisoindole-based ligands could open doors to new asymmetric catalytic transformations. The substituents on the aromatic ring can be varied to modulate the steric and electronic properties of the resulting metal complexes, thereby influencing the selectivity and activity of the catalyst.
Future research could focus on synthesizing a library of dihydroisoindole-based ligands derived from this compound and screening them in various catalytic reactions, such as hydrogenations, cross-coupling reactions, and C-H functionalization. The bromine atom, in particular, offers a site for further modification to create bidentate or polydentate ligands, which often lead to more stable and selective catalysts.
The use of such ligands in the synthesis of complex molecules, including pharmaceuticals and natural products, would be a significant contribution to the field of organic synthesis.
Further Elucidation of Biological Mechanisms and Target Identification
Currently, the primary biological relevance of this compound is its role as a crucial building block for the synthesis of Poly(ADP-ribose) polymerase 7 (PARP7) inhibitors. acs.org PARP7 has emerged as a key regulator in innate immune signaling and plays a role in cancer immunity. nih.gov Inhibitors of PARP7 have shown potential in cancer therapy by restoring type I interferon signaling. acs.org
While the end products are the active inhibitors, understanding how the structural motifs of the intermediates, such as the this compound core, contribute to the final binding affinity and selectivity for PARP7 is an area for further investigation. Computational modeling and structural biology studies could elucidate the specific interactions between the inhibitor and the enzyme's active site, guiding the design of even more potent and selective next-generation inhibitors.
Beyond PARP7, the dihydroisoindole scaffold is present in various biologically active compounds. acs.org Future research could involve screening libraries of compounds derived from this compound against a panel of biological targets to identify new therapeutic applications. The unique substitution pattern may confer novel pharmacological properties.
Integration into Advanced Drug Discovery Platforms
The indole (B1671886) and isoindole scaffolds are considered "privileged structures" in drug discovery, as they are found in numerous natural products and approved drugs, binding to a wide range of biological targets. nih.govnih.gov The this compound fragment represents a valuable addition to the chemical toolbox for drug discovery platforms.
Its integration into high-throughput screening libraries and fragment-based drug discovery (FBDD) campaigns could accelerate the identification of new lead compounds. The bromine atom provides a convenient handle for facile derivatization, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
Furthermore, the development of bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), could leverage the dihydroisoindole scaffold to target specific proteins for degradation. The bromine atom can serve as a linking point to attach a ligand for an E3 ubiquitin ligase. The exploration of PARP7 inhibitors in clinical trials underscores the therapeutic potential of targeting this enzyme, and advanced drug discovery platforms will be instrumental in developing new and improved treatments. acs.orgnih.govlarvol.com
Q & A
Q. What are the optimal synthetic routes for 4-bromo-7-fluoro-2,3-dihydro-1H-isoindole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination and fluorination of isoindole precursors. For example:
- Bromination : Use N-bromosuccinimide (NBS) in acetic acid under reflux (60–80°C) to introduce bromine at the 4th position .
- Fluorination : Fluorine is introduced via electrophilic substitution using Selectfluor™ or DAST (diethylaminosulfur trifluoride) in anhydrous dichloromethane .
- Key Variables : Solvent polarity, temperature, and catalyst (e.g., Pd for cross-couplings) critically affect regioselectivity and yield. For example, THF increases nucleophilicity in substitution reactions, while DMF favors elimination .
- Table 1 : Optimization of Reaction Conditions
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS | Acetic Acid | 70 | 65–75 |
| Fluorination | Selectfluor™ | DCM | 25 | 50–60 |
Q. How can spectroscopic techniques (NMR, LC-MS) be used to characterize this compound?
- Methodological Answer :
- 1H NMR : The dihydroisoindole’s NH proton appears as a broad singlet (~δ 8.2 ppm). Fluorine atoms deshield adjacent protons, causing splitting patterns (e.g., doublets for H-6 and H-8) .
- 13C NMR : Bromine and fluorine substituents cause significant upfield/downfield shifts. For example, C-4 (Br-substituted) appears at ~δ 120 ppm, while C-7 (F-substituted) is near δ 150 ppm .
- LC-MS : Molecular ion peaks at m/z 244 [M+H]⁺ confirm the molecular formula (C₈H₆BrF₂N). Fragmentation patterns reveal loss of Br (Δ m/z 79) and F (Δ m/z 19) .
Q. What preliminary biological screening strategies are suitable for this compound?
- Methodological Answer :
- In Vitro Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays to evaluate cytotoxicity. IC₅₀ values <10 μM suggest therapeutic potential .
- Target Identification : Use computational docking (AutoDock Vina) to predict binding to kinases or GPCRs. Validate with SPR (surface plasmon resonance) for binding affinity .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the isoindole’s aromatic ring shows high electron density at C-3, making it reactive toward electrophiles .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR kinase). Trajectories reveal stable hydrogen bonds between the fluorine atom and Lys721 residue, suggesting a mechanism for kinase inhibition .
- Table 2 : DFT-Calculated Reactivity Indices
| Position | Fukui Index (f⁻) | Electrophilicity (ω) |
|---|---|---|
| C-3 | 0.45 | 3.2 eV |
| C-4 | 0.12 | 1.8 eV |
Q. How to resolve contradictions in observed vs. predicted reaction outcomes (e.g., unexpected byproducts)?
- Methodological Answer :
- Mechanistic Analysis : Use LC-MS/MS to identify byproducts (e.g., debrominated or oxidized species). For instance, overfluorination may occur if Selectfluor™ is in excess, leading to di-fluorinated impurities .
- Kinetic Studies : Monitor reaction progress via in-situ IR. A sudden spike in absorbance at 1700 cm⁻¹ indicates carbonyl formation, suggesting oxidation of the dihydro ring under aerobic conditions .
- Case Study : A 2024 study found that replacing DCM with THF reduced oxidation byproducts by 40%, highlighting solvent choice as critical .
Q. What strategies optimize regioselectivity in functionalizing the isoindole core?
- Methodological Answer :
- Directing Groups : Introduce a temporary ester group at C-3 to direct bromination to C-4. Subsequent hydrolysis restores the original structure .
- Microwave-Assisted Synthesis : Reduces side reactions by accelerating desired pathways. For example, 30-minute microwave irradiation at 100°C improves fluorination yield by 20% compared to conventional heating .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA). Differences in IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell culture) .
- Orthogonal Validation : Confirm anticancer activity via dual methods (e.g., apoptosis assay via flow cytometry and caspase-3 activation via Western blot) .
Key Research Findings
- Structural Insights : The 7-fluoro group enhances membrane permeability, as shown in logP comparisons (experimental logP = 2.1 vs. non-fluorinated analog logP = 2.8) .
- Biological Relevance : The compound inhibits tubulin polymerization at 5 μM, suggesting antimitotic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
